ethyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
ETHYL 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
ETHYL 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antioxidant, and anticancer activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound has been evaluated for its antiproliferative activity against cancer cell lines and its ability to inhibit microbial growth.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In antimicrobial studies, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis . In anticancer research, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
ETHYL 2-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-benzo[b]thiophene-3-carboxylate: This compound also exhibits antimicrobial and anticancer activities but differs in its structural features and specific biological targets.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Known for its use in fluorescent sensors, this compound has applications in analytical chemistry and bioimaging.
Properties
Molecular Formula |
C18H21NO6S2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO6S2/c1-4-25-18(20)16-12-6-5-7-15(12)26-17(16)19-27(21,22)11-8-9-13(23-2)14(10-11)24-3/h8-10,19H,4-7H2,1-3H3 |
InChI Key |
JSKCGKALNNHKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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